A Technical Guide to 1-[3-(Trifluoromethyl)benzoyl]piperazine: Properties, Synthesis, and Pharmacological Context
A Technical Guide to 1-[3-(Trifluoromethyl)benzoyl]piperazine: Properties, Synthesis, and Pharmacological Context
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of 1-[3-(Trifluoromethyl)benzoyl]piperazine. It is critical to distinguish this compound from the structurally similar and more extensively studied psychoactive substance, 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP). The key structural difference is the presence of a carbonyl (benzoyl) group, which significantly alters its chemical and pharmacological properties. 1-[3-(Trifluoromethyl)benzoyl]piperazine is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. This guide details its known chemical properties, outlines a probable synthetic route with experimental protocols, and discusses the pharmacological activity of its close analogue, TFMPP, to provide relevant biological context.
Chemical and Physical Properties
Publicly available experimental data for 1-[3-(Trifluoromethyl)benzoyl]piperazine is limited, reflecting its status as a synthetic intermediate rather than a final product. The following tables summarize its identity and computed physical properties.
Table 2.1: Compound Identification
| Identifier | Value |
| IUPAC Name | piperazin-1-yl-[3-(trifluoromethyl)phenyl]methanone |
| Molecular Formula | C₁₂H₁₃F₃N₂O |
| Molecular Weight | 258.24 g/mol |
| Monoisotopic Mass | 258.098 Da[1] |
| CAS Number | Data not readily available |
| PubChem CID | 16769329 |
Table 2.2: Predicted Physicochemical Properties
| Property | Value | Source |
| XLogP | 2.2 | PubChemLite[1] |
| Collision Cross Section (CCS) | [M+H]⁺: 156.5 Ų | CCSbase[1] |
| [M+Na]⁺: 162.1 Ų | CCSbase[1] | |
| [M-H]⁻: 154.3 Ų | CCSbase[1] |
Synthesis and Experimental Protocols
1-[3-(Trifluoromethyl)benzoyl]piperazine is synthesized via a standard nucleophilic acyl substitution reaction. The most common method involves the acylation of piperazine with 3-(trifluoromethyl)benzoyl chloride.
Proposed Synthesis Workflow
The logical flow for the synthesis involves protecting one of the piperazine nitrogens to prevent di-acylation, followed by acylation and subsequent deprotection. A more direct, though potentially lower-yielding, approach is a Schotten-Baumann reaction.
Caption: Proposed workflow for the synthesis of 1-[3-(Trifluoromethyl)benzoyl]piperazine.
Detailed Experimental Protocol (Schotten-Baumann Method)
This protocol is adapted from established methods for the synthesis of N-benzoylpiperazines.[2]
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Materials:
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Piperazine
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3-(Trifluoromethyl)benzoyl chloride
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Sodium hydroxide (NaOH)
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Dichloromethane (DCM)
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Hydrochloric acid (HCl, 1M)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
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In a suitable flask, dissolve piperazine (1.0 equivalent) in a 10% aqueous NaOH solution. Cool the mixture in an ice bath.
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With vigorous stirring, add a solution of 3-(trifluoromethyl)benzoyl chloride (1.05 equivalents) in DCM dropwise over 15-20 minutes.
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After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 1-2 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).
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Transfer the mixture to a separatory funnel. Separate the organic layer.
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Extract the aqueous layer two more times with DCM.
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Combine all organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield the final product.
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Pharmacological Profile and Biological Context
There is no specific pharmacological data available for 1-[3-(Trifluoromethyl)benzoyl]piperazine in peer-reviewed literature. Its structure suggests it is likely a synthetic precursor for developing more complex pharmaceutical agents rather than being biologically active itself.
To provide a relevant framework, this section details the well-documented pharmacology of its close structural analogue, 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) . TFMPP is a known psychoactive compound that acts as a non-selective serotonin receptor agonist and releasing agent.[3][4][5]
Mechanism of Action of TFMPP
TFMPP exerts its effects primarily through the serotonergic system.[6] It binds to multiple serotonin (5-HT) receptor subtypes and also interacts with the serotonin transporter (SERT).[3]
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Receptor Agonism: TFMPP acts as a full agonist at 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁ₙ, and 5-HT₂C receptors. It is a weak partial agonist or antagonist at the 5-HT₂ₐ receptor.[3]
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Serotonin Release: It binds to the serotonin transporter (SERT), leading to the release of serotonin from presynaptic neurons into the synaptic cleft.[3][7]
The combined action of direct receptor activation and increased synaptic serotonin levels mimics the effects of MDMA, though with a different side-effect profile.[4][8]
Serotonin Receptor Signaling Pathway (Activated by TFMPP)
Most serotonin receptors, except for 5-HT₃, are G-protein-coupled receptors (GPCRs) that modulate downstream effectors like adenylyl cyclase and phospholipase C.[9][10] The diagram below illustrates a generalized signaling cascade following the activation of a Gq-coupled serotonin receptor (e.g., 5-HT₂C), a key target of TFMPP.
Caption: TFMPP activating a Gq-coupled 5-HT receptor, leading to downstream signaling.
Analytical Characterization
The identity and purity of synthesized 1-[3-(Trifluoromethyl)benzoyl]piperazine would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure, showing characteristic peaks for the aromatic, piperazine, and trifluoromethyl groups.
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Mass Spectrometry (MS): GC-MS or LC-MS analysis would confirm the molecular weight and provide fragmentation patterns useful for structural elucidation.[11]
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Infrared (IR) Spectroscopy: Would show a characteristic strong absorption band for the amide carbonyl (C=O) group.
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Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) would be used to assess the purity of the final compound.[11]
Conclusion
1-[3-(Trifluoromethyl)benzoyl]piperazine is a valuable chemical intermediate whose properties are defined by the benzoylpiperazine scaffold. While it lacks the direct pharmacological significance of its analogue TFMPP, its utility in synthetic chemistry makes it an important building block for the creation of novel and more complex molecules, particularly in the field of medicinal chemistry. The protocols and data provided in this guide serve as a foundational resource for researchers working with this compound.
References
- 1. PubChemLite - 1-[3-(trifluoromethyl)benzoyl]piperazine (C12H13F3N2O) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 5. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. esmed.org [esmed.org]
- 7. TFMPP and RU24969 enhance serotonin release from rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ikm.org.my [ikm.org.my]
